molecular formula C13H14N2O B13933530 5-(Benzyloxy)-N-methylpyridin-2-amine

5-(Benzyloxy)-N-methylpyridin-2-amine

Cat. No.: B13933530
M. Wt: 214.26 g/mol
InChI Key: LRXXFVKJSDVTNE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-N-methylpyridin-2-amine is a pyridine derivative featuring a benzyloxy group at the 5-position and an N-methyl-substituted amine at the 2-position.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

N-methyl-5-phenylmethoxypyridin-2-amine

InChI

InChI=1S/C13H14N2O/c1-14-13-8-7-12(9-15-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,14,15)

InChI Key

LRXXFVKJSDVTNE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-N-methylpyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and benzyl alcohol.

    Nucleophilic Substitution: The benzyloxy group is introduced through a nucleophilic substitution reaction. Benzyl alcohol reacts with 2-chloropyridine in the presence of a base, such as potassium carbonate, to form 5-(benzyloxy)pyridine.

    Methylation: The final step involves the methylation of the amine group at the 2-position. This can be achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for 5-(Benzyloxy)-N-methylpyridin-2-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

5-(Benzyloxy)-N-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Core Heterocycle Variations

18F-FPYBF-2
  • Structure : 5-(5-(2-(2-(2-18F-fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N-methylpyridin-2-amine.
  • Key Features : Fluorinated benzofuran-pyridine hybrid with a polyethylene glycol (PEG) side chain.
  • Applications : PET tracer for Aβ plaques in Alzheimer’s disease; exhibits photostability and high affinity for fibrillary Aβ .
  • Comparison : Unlike 5-(Benzyloxy)-N-methylpyridin-2-amine, 18F-FPYBF-2 incorporates a benzofuran ring and a PEG chain, enhancing solubility and radiolabeling efficiency. However, both share the N-methylpyridin-2-amine motif critical for target binding.
5-(Benzyloxy)pyrimidin-2-amine
  • Structure : Pyrimidine core with benzyloxy at C5 and amine at C2.
  • Key Features : Molecular weight 201.23 g/mol; pyrimidine core reduces basicity compared to pyridine analogs.
  • Applications : Intermediate in nucleoside analog synthesis .
  • Comparison: The pyrimidine core alters electronic properties, reducing hydrogen-bond donor capacity compared to pyridine derivatives.

Substituent Effects on Pharmacological Activity

6-(Benzyloxy)-N-phenylpyridin-3-amine (Compound 12, )
  • Structure : Benzyloxy at C6, phenylamine at C3.
  • Applications: Potential therapeutic for mechanical allodynia.
  • Comparison : Positional isomerism (C6 vs. C5 benzyloxy) and amine substitution (N-phenyl vs. N-methyl) influence target selectivity and metabolic stability .
2-(Benzyloxy)pyridin-4-amine ()
  • Structure : Benzyloxy at C2, amine at C4.
  • Key Features : Molecular weight 200.24 g/mol; moderate BBB permeability (BBB score: 0.47).

Functional Group Modifications

5-(2-Methoxypyridin-3-yl)pyridin-2-amine ()
  • Structure : Methoxy-substituted bipyridine system.
  • Key Features : Lower lipophilicity (LogP: 1.72) than benzyloxy analogs.
  • Comparison : Methoxy groups decrease steric bulk but reduce hydrophobic interactions compared to benzyloxy .
N-Benzyl-5-bromo-N,4-dimethylpyridin-2-amine ()
  • Structure : Bromine at C5, N-benzyl, and C4 methyl groups.
  • Applications : Pharmaceutical intermediate.

Pharmacological and Physical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Key Applications Notable Properties
5-(Benzyloxy)-N-methylpyridin-2-amine Pyridine C5-benzyloxy, C2-N-methyl ~213.25 (estimated) Neurodegenerative research High lipophilicity, BBB penetration
18F-FPYBF-2 Benzofuran-pyridine C5-PEG chain, C2-N-methyl ~563.62 PET amyloid imaging Photostable, high Aβ affinity
5-(Benzyloxy)pyrimidin-2-amine Pyrimidine C5-benzyloxy, C2-amine 201.23 Nucleoside synthesis Reduced basicity
6-(Benzyloxy)-N-phenylpyridin-3-amine Pyridine C6-benzyloxy, C3-N-phenyl 297.36 Mechanical allodynia therapy Steric bulk limits BBB penetration

Key Research Findings

  • Positional Isomerism : Benzyloxy at C5 (target compound) vs. C6 (–6) affects binding to Aβ plaques and enzyme active sites due to spatial orientation .
  • Substituent Impact : N-methyl groups (target compound) improve metabolic stability compared to N-phenyl analogs, which are prone to oxidative metabolism .
  • Heterocyclic Core : Pyridine derivatives generally exhibit higher BBB permeability than pyrimidines, making them preferable for CNS-targeted therapies .

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